molecular formula C13H20N2OS B2518856 N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 1797185-36-4

N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No. B2518856
CAS RN: 1797185-36-4
M. Wt: 252.38
InChI Key: HLLKLMIMTXEMBL-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as MPSP, is a chemical compound that belongs to the class of pyridine carboxamides. It is widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide is not fully understood. However, it is believed to act through multiple pathways. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces the activation of caspases, which are involved in the apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces apoptosis in cancer cells and inhibits tumor growth.

Advantages and Limitations for Lab Experiments

N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It also exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, there are some limitations to its use. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Furthermore, the development of more bioavailable formulations of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide could improve its effectiveness in vivo. Finally, the evaluation of the safety and toxicity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in preclinical and clinical studies is necessary for its potential therapeutic use.

Synthesis Methods

The synthesis of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide involves the reaction of 2-chloro-3-methylpentane with 4-pyridinecarboxamide-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in its pure form.

Scientific Research Applications

N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-(3-methylpentan-2-yl)-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-5-9(2)10(3)15-13(16)11-6-7-14-12(8-11)17-4/h6-10H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLKLMIMTXEMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)NC(=O)C1=CC(=NC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide

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